molecular formula C14H25ClN2O3 B7915193 [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915193
M. Wt: 304.81 g/mol
InChI Key: MHDWDVUNXOYZMA-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353943-43-7) is a piperidine-derived carbamate compound featuring a 2-chloroacetyl substituent, a methyl group on the carbamate nitrogen, and a tert-butyl ester protective group. Its molecular weight is approximately 304.82 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDWDVUNXOYZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This step activates the alcohol for nucleophilic displacement.

Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Work-up: Quenching with water, extraction with DCM, and drying over MgSO₄.

Displacement with Methylamine

The mesylate intermediate undergoes nucleophilic substitution with excess methylamine in tetrahydrofuran (THF) to yield piperidin-4-ylmethyl-methylamine.

Optimization Notes

  • Methylamine equivalents: 3–5 equivalents ensure complete displacement.

  • Reaction time: 12–24 hours at 50°C.

Boc Protection of the Methylamine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butyl (piperidin-4-ylmethyl)methylcarbamate.

Procedure

  • Dissolve piperidin-4-ylmethyl-methylamine in THF.

  • Add Boc anhydride (1.2 equivalents) and aqueous NaOH (2 M).

  • Stir at room temperature for 6 hours.

Yield: 85–90% after extraction with ethyl acetate and column chromatography.

Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is acylated with chloroacetyl chloride to introduce the 2-chloroacetyl group.

Reaction Conditions

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.5 equivalents)

  • Temperature: 0°C to room temperature

  • Work-up: Washing with 1 M HCl, brine, and drying over Na₂SO₄.

Challenges

  • Side reactions: Over-acylation is mitigated by slow addition of chloroacetyl chloride.

  • Purification: Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product in 70–75% yield.

Comparative Analysis of Methodologies

Alternative Acylation Approaches

While chloroacetyl chloride is standard, alternative reagents like chloroacetic anhydride may reduce HCl gas evolution. However, lower yields (60–65%) are reported.

Solvent Impact on Boc Protection

Switching from THF to toluene in Boc protection (as demonstrated in analogous syntheses) marginally improves yield (88–92%) but extends reaction time to 8 hours.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

  • Mesylation: Continuous flow systems reduce exothermic risks.

  • Acylation: In-situ HCl scavenging with polymer-supported bases enhances safety.

Cost Analysis

StepCost DriverMitigation Strategy
Methylamine displacementHigh purity methylamineRecycled amine via distillation
Boc anhydrideReagent costBulk purchasing agreements

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of new drugs.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The piperidine ring and carbamic acid ester moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of piperidine-carbamate derivatives with variable substituents on the piperidine ring and acyl groups. Below is a detailed comparison with key analogs:

Substitution at the Piperidine Ring

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Features Reference
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (Target) 2-Chloro-acetyl at position 1 304.82 Chloroacetyl group enhances electrophilicity; used in kinase inhibitor synthesis.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl at position 1 365.86 Nicotinoyl group introduces aromaticity; potential CNS applications.
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 2-Chloropyrimidin-4-yl at position 1 326.83 Pyrimidine moiety enables π-π stacking; used in nucleotide analog synthesis.
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Ethoxy/methylsulfanyl-pyrimidine at position 1 410.94 Bulky substituents enhance steric hindrance; modulates pharmacokinetics.

Functional Group Variations

  • Chloroacetyl vs. Nicotinoyl: The target’s chloroacetyl group (Cl-CH₂-CO-) is more reactive toward nucleophilic substitution compared to the aromatic nicotinoyl group in ’s compound. This difference impacts their roles in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Pyrimidine vs. Acetyl : Pyrimidine-containing analogs (e.g., ) exhibit higher planarity and hydrogen-bonding capacity, making them suitable for targeting DNA/RNA-binding proteins. In contrast, the chloroacetyl group in the target compound is more suited for covalent inhibitor design .

Physicochemical Properties

  • Solubility : The target compound’s chloroacetyl group reduces water solubility compared to pyrimidine derivatives (e.g., ), which benefit from heteroaromatic polarity.
  • Stability : The tert-butyl carbamate group in all analogs provides stability under basic conditions but is cleavable under acidic conditions (e.g., HCl in dioxane) .

Biological Activity

Introduction

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety. Its molecular formula is C12H18ClN2O3C_{12}H_{18}ClN_{2}O_{3} with a molecular weight of 276.74 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC12H18ClN2O3C_{12}H_{18}ClN_{2}O_{3}
Molecular Weight276.74 g/mol
StructureChemical Structure
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, derivatives of piperidine have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

The antimicrobial mechanism often involves the depolarization of bacterial cell membranes, leading to the dissipation of membrane potential, which is crucial for bacterial survival. This suggests that this compound may share similar mechanisms with other effective antibacterial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties. For example, related piperidine derivatives have shown cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that structural modifications can enhance their therapeutic efficacy .

Neuroprotective Effects

The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective effects. Piperidine derivatives have been explored as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease by enhancing cholinergic transmission .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that piperidine-based compounds exhibited strong bactericidal activity against various strains of Gram-positive bacteria while showing selectivity over mammalian cells, indicating their potential as new antibiotic agents .
  • Cytotoxic Effects : Research on structurally related compounds showed enhanced cytotoxicity in cancer models when modifications were made to the piperidine ring, suggesting avenues for developing more effective anticancer therapies .
  • Neuropharmacology : Investigations into the interaction of piperidine derivatives with cholinergic receptors revealed promising results for cognitive enhancement and neuroprotection in models of neurodegenerative diseases .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and tert-butyl group integration. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR .
  • LC-MS : Monitor purity (>95%) and detect trace impurities (e.g., residual palladium or deprotected intermediates).
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

Advanced Tip : Combine differential scanning calorimetry (DSC) with NMR to assess polymorphic stability, which impacts bioavailability in downstream applications .

How can computational methods aid in optimizing the synthesis of this compound?

Advanced Research Question

  • DFT Calculations : Model transition states for palladium-catalyzed steps to identify energy barriers and optimize ligand selection (e.g., tert-butyl XPhos vs. SPhos) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For instance, tert-butyl alcohol stabilizes charged intermediates better than acetonitrile .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for chloroacetylation and Boc-deprotection .

Case Study : MD simulations of THF solvent interactions revealed that pre-cooling to −78°C minimizes side reactions during lithiation .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Hazard Mitigation : Although not classified as hazardous, wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling due to potential respiratory irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets, which can aerosolize particles .
  • Storage : Store under nitrogen at 2–8°C to prevent tert-butyl group hydrolysis .

Advanced Note : Conduct a thermal stability assessment via TGA/DSC to identify safe heating limits during synthesis .

How to address discrepancies in reported biological activity of derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Compare tert-butyl carbamate derivatives with alternative protecting groups (e.g., benzyl or Fmoc) to isolate steric/electronic effects .
  • Metabolic Stability Assays : Use liver microsomes to assess if the tert-butyl group improves resistance to enzymatic cleavage compared to methyl carbamates .
  • Contradictory Data : Re-evaluate assay conditions (e.g., pH, solvent) that may alter compound solubility or reactivity .

What strategies improve regioselectivity in piperidine functionalization?

Advanced Research Question

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer chloroacetylation to the 4-position of the piperidine ring .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in Pd-catalyzed steps by reducing reaction time and side-product formation .
  • Kinetic vs. Thermodynamic Control : Adjust temperature to favor desired intermediates. For example, lower temperatures (−78°C) favor kinetic products during lithiation .

How to scale up synthesis without compromising yield?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Flow Chemistry : Continuous flow systems improve heat dissipation and mixing efficiency for exothermic steps like chloroacetylation .
  • Workup Optimization : Replace column chromatography with crystallization for large-scale purification. Tert-butyl groups enhance crystallinity, simplifying isolation .

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